![molecular formula C9H16ClNO2 B2896929 Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride CAS No. 2361609-47-2](/img/structure/B2896929.png)
Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride is a bicyclic compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bicyclo[3.2.0]heptane core, which is a rigid and strained structure, making it an intriguing subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate typically involves several key steps:
Starting Materials: The synthesis often begins with readily available bicyclic precursors or intermediates.
Key Reactions:
Reaction Conditions: These reactions generally require controlled conditions, such as specific temperatures, solvents, and catalysts to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include:
Scale-Up: Adapting laboratory-scale reactions to larger scales while maintaining reaction efficiency.
Process Optimization: Refining reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic core.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride or phosphorus tribromide, are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: May produce alcohols or amines.
科学的研究の応用
Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to act as a drug candidate or a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism by which Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate exerts its effects is closely related to its structural features:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to changes in cellular processes or physiological responses.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.0]heptane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Aminocarboxylates: Molecules that contain both amino and carboxylate groups, but with different core structures.
Uniqueness
Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and potential biological activity compared to other similar compounds.
This detailed overview highlights the significance of Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate in various scientific domains, emphasizing its synthetic routes, chemical behavior, and diverse applications.
特性
IUPAC Name |
methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-3-2-4-6(5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRVOKJCNIEEDZ-COMQYEOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2C1N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2CCC[C@H]2[C@@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
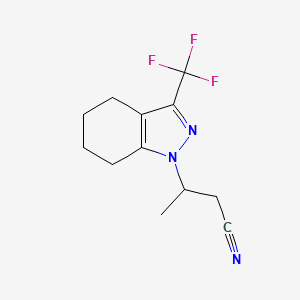
![N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2896847.png)
![2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2896848.png)
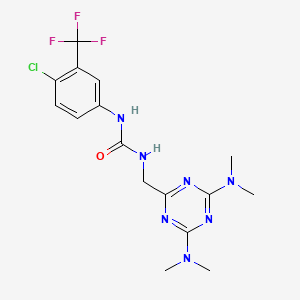
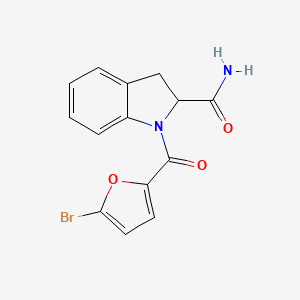
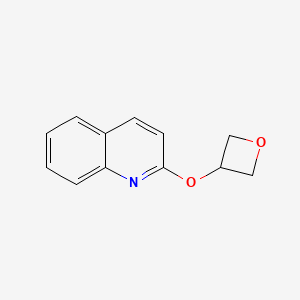
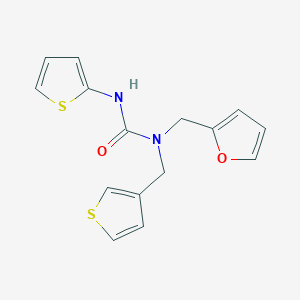

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2896854.png)
![7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2896859.png)
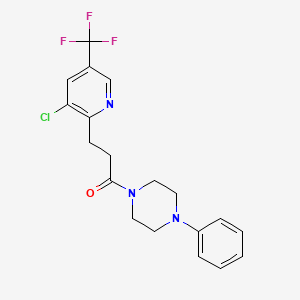
![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(2,3-dichlorophenyl)prop-2-en-1-one](/img/structure/B2896864.png)
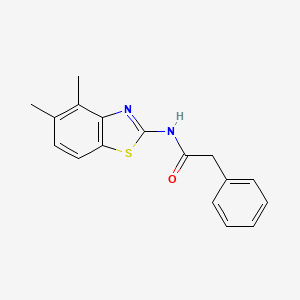
![N-(4-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2896869.png)
